Cas no 112937-97-0 (4-(4-tert-butylphenyl)piperidine)

4-(4-tert-Butylphenyl)piperidine is a substituted piperidine derivative featuring a tert-butylphenyl group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility as a building block for more complex molecules. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in bioactive applications. Its piperidine core serves as a common pharmacophore, making it valuable in the development of CNS-targeting compounds or ligands for receptor studies. The compound’s stability and well-defined reactivity profile facilitate its use in amidation, alkylation, or other functionalization reactions. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
4-(4-tert-butylphenyl)piperidine structure
112937-97-0 structure
商品名:4-(4-tert-butylphenyl)piperidine
CAS番号:112937-97-0
MF:C15H23N
メガワット:217.35
MDL:MFCD05189904
CID:3500416
PubChem ID:13258812

4-(4-tert-butylphenyl)piperidine 化学的及び物理的性質

名前と識別子

    • PIPERIDINE, 4-[4-(1,1-DIMETHYLETHYL)PHENYL]-
    • 4-(4-tert-butylphenyl)piperidine
    • 112937-97-0
    • SCHEMBL300623
    • Piperidine, 4-[4-(1,1-dimethylethyl)phenyl]-
    • AKOS000209350
    • EN300-245731
    • DB-195251
    • 4-[4-(1,1-Dimethylethyl)phenyl]piperidine
    • MDL: MFCD05189904
    • インチ: InChI=1S/C15H23N/c1-15(2,3)14-6-4-12(5-7-14)13-8-10-16-11-9-13/h4-7,13,16H,8-11H2,1-3H3
    • InChIKey: WVOOEDDRRXWYSR-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 217.183049738Da
  • どういたいしつりょう: 217.183049738Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 12Ų

4-(4-tert-butylphenyl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-245731-0.05g
4-(4-tert-butylphenyl)piperidine
112937-97-0 95%
0.05g
$443.0 2024-06-19
Enamine
EN300-245731-1.0g
4-(4-tert-butylphenyl)piperidine
112937-97-0 95%
1.0g
$528.0 2024-06-19
Enamine
EN300-245731-10.0g
4-(4-tert-butylphenyl)piperidine
112937-97-0 95%
10.0g
$2269.0 2024-06-19
Enamine
EN300-245731-0.1g
4-(4-tert-butylphenyl)piperidine
112937-97-0 95%
0.1g
$464.0 2024-06-19
Ambeed
A1080097-1g
4-(4-tert-Butylphenyl)piperidine
112937-97-0 98%
1g
$395.0 2024-04-26
Enamine
EN300-245731-0.25g
4-(4-tert-butylphenyl)piperidine
112937-97-0 95%
0.25g
$485.0 2024-06-19
Enamine
EN300-245731-2.5g
4-(4-tert-butylphenyl)piperidine
112937-97-0 95%
2.5g
$1034.0 2024-06-19
Enamine
EN300-245731-10g
4-(4-tert-butylphenyl)piperidine
112937-97-0
10g
$2269.0 2023-09-15
Enamine
EN300-245731-0.5g
4-(4-tert-butylphenyl)piperidine
112937-97-0 95%
0.5g
$507.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10029-1G
4-(4-tert-butylphenyl)piperidine
112937-97-0 95%
1g
¥ 2,547.00 2023-04-06

4-(4-tert-butylphenyl)piperidine 関連文献

4-(4-tert-butylphenyl)piperidineに関する追加情報

4-(4-tert-butylphenyl)piperidine (CAS No. 112937-97-0): A Comprehensive Overview

4-(4-tert-butylphenyl)piperidine (CAS No. 112937-97-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as tert-butylphenylpiperidine, is a derivative of piperidine with a tert-butylphenyl substituent. Its unique structural features and chemical properties make it an important intermediate in the synthesis of various bioactive molecules and potential drug candidates.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif found in numerous natural products and synthetic compounds with diverse biological activities. The presence of the tert-butylphenyl group in 4-(4-tert-butylphenyl)piperidine imparts specific steric and electronic properties that can influence its reactivity and biological behavior. These properties have been extensively studied to understand their impact on the compound's pharmacological profile.

Recent research has highlighted the potential of 4-(4-tert-butylphenyl)piperidine in the development of novel therapeutic agents. For instance, studies have shown that this compound can serve as a scaffold for the design of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. The tert-butylphenyl group has been found to enhance the binding affinity and selectivity of these inhibitors for the serotonin transporter, thereby improving their therapeutic efficacy.

In addition to its applications in psychiatric disorders, 4-(4-tert-butylphenyl)piperidine has also been explored for its potential in neurodegenerative diseases. Research has demonstrated that derivatives of this compound can exhibit neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function. These findings suggest that 4-(4-tert-butylphenyl)piperidine may serve as a valuable lead compound for the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 4-(4-tert-butylphenyl)piperidine involves several well-established chemical reactions, including nucleophilic substitution, palladium-catalyzed cross-coupling, and reductive amination. These methods allow for the efficient and scalable production of the compound, making it readily available for further research and development. The choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness, which are critical considerations in pharmaceutical manufacturing.

One notable aspect of 4-(4-tert-butylphenyl)piperidine is its solubility profile. The compound exhibits moderate solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). However, its solubility in aqueous media is generally low, which can pose challenges in formulating drug delivery systems. To address this issue, researchers have developed various strategies to enhance the solubility and bioavailability of 4-(4-tert-butylphenyl)piperidine derivatives, including the use of prodrugs, cyclodextrin complexes, and nanoparticle formulations.

The pharmacokinetic properties of 4-(4-tert-butylphenyl)piperidine have also been investigated to optimize its therapeutic potential. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It is rapidly absorbed following oral administration and has a moderate volume of distribution, indicating good tissue penetration. The metabolic stability of 4-(4-tert-butylphenyl)piperidine has been evaluated using both in vitro and in vivo models, revealing that it undergoes primarily hepatic metabolism via cytochrome P450 enzymes.

Clinical trials involving 4-(4-tert-butylphenyl)piperidine derivatives have demonstrated promising results in terms of safety and efficacy. Phase I trials have established the tolerability and pharmacokinetic profile of these compounds in healthy volunteers. Subsequent Phase II trials have evaluated their therapeutic effects in patients with specific conditions such as depression and neurodegenerative diseases. The results from these trials have provided valuable insights into the potential clinical applications of 4-(4-tert-butylphenyl)piperidine-based drugs.

In conclusion, 4-(4-tert-butylphenyl)piperidine (CAS No. 112937-97-0) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to explore new avenues for optimizing its use in drug discovery and development, paving the way for innovative treatments for various medical conditions.

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